Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester
Overview
Description
Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester typically involves the reaction of a quinoline derivative with an appropriate carbamate precursor. One common method involves the use of ethyl chloroformate and a quinoline derivative under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Carbamate derivatives with various functional groups.
Scientific Research Applications
Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino)sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester is unique due to its combination of a quinoline ring with a carbamate ester, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
ethyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)17-13-7-8-14-12(10-13)6-5-9-18(14)15(19)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWCJCGJYFVJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143440 | |
Record name | Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941960-79-8 | |
Record name | Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941960-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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